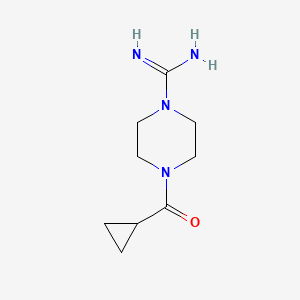

4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide

Vue d'ensemble

Description

“4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide” is a compound that has been mentioned in patents related to pharmaceutical formulations . It is used in the formulation of drugs in a solid dispersion with a matrix polymer that exhibits low hygroscopicity and high softening temperature, such as copovidone . This compound is used to increase the bioavailability of the drug .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide”, has been discussed in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide” is represented by the linear formula C24H23FN4O3 . The InChI code for this compound is 1S/C24H23FN4O3/c25-20-8-5-15 (14-21-17-3-1-2-4-18 (17)22 (30)27-26-21)13-19 (20)24 (32)29-11-9-28 (10-12-29)23 (31)16-6-7-16/h1-5,8,13-14,16,26H,6-7,9-12H2, (H,27,30) .Applications De Recherche Scientifique

Pharmaceutical Formulations

The compound is used in pharmaceutical formulations. It is combined with a matrix polymer that exhibits low hygroscopicity and high softening temperature, such as copovidone . This formulation increases the bioavailability of the drug .

Cancer Treatment

The compound is used in treating cancer, either as a sole agent or in combination with other therapies . The pharmaceutical formulation of the compound is used to increase its bioavailability, which can enhance its effectiveness in cancer treatment .

Solid Dispersion Compositions

The compound is used in solid dispersion compositions with a matrix polymer that exhibits low hygroscopicity and high softening temperature . This increases the bioavailability and/or stability of the compound .

Drug Loading

The compound is used in novel pharmaceutical compositions with improved drug loading . This can enhance the effectiveness of the drug in its applications .

Bioavailability Enhancement

The compound is used in pharmaceutical formulations to increase its bioavailability . This can enhance the effectiveness of the drug in its applications .

Stability Enhancement

The compound is used in pharmaceutical formulations to increase its stability . This can enhance the shelf-life of the drug in its applications .

Mécanisme D'action

Target of Action

The primary targets of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide are the enzymes Poly (ADP-ribose) Polymerase-1 (PARP-1) and PARP-2 . These enzymes play a crucial role in the cellular response to DNA damage, making them important targets for cancer therapy .

Mode of Action

4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide interacts with its targets by inhibiting the activity of both PARP-1 and PARP-2 . This inhibition prevents these enzymes from recognizing and binding to DNA single or double-strand breaks, thereby disrupting the DNA damage response .

Biochemical Pathways

The inhibition of PARP-1 and PARP-2 by 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide affects the DNA damage response pathway . Normally, these enzymes are rapidly activated following DNA damage, where they bind to DNA breaks and produce long chains of poly (ADP-ribose) (PAR) within the cell nucleus . This activity is central to the DNA repair process and other cellular functions, including gene amplification and transcriptional regulation, cell division, differentiation, apoptosis, and chromosome stability .

Pharmacokinetics

The pharmacokinetic properties of 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide include good oral bioavailability and a favorable pharmacokinetic profile . These properties contribute to the compound’s bioavailability, making it effective in vivo .

Result of Action

The inhibition of PARP-1 and PARP-2 by 4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide results in the disruption of the DNA damage response . This disruption can lead to the death of cancer cells, particularly those deficient in BRCA1 and BRCA2 . The compound shows standalone activity against BRCA1-deficient breast cancer cell lines .

Propriétés

IUPAC Name |

4-(cyclopropanecarbonyl)piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c10-9(11)13-5-3-12(4-6-13)8(14)7-1-2-7/h7H,1-6H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBCMKGDIDGBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopropanecarbonyl)piperazine-1-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493227.png)

![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)

![(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493237.png)

![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493238.png)

![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1493240.png)

![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)

![8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1493245.png)

![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one](/img/structure/B1493246.png)